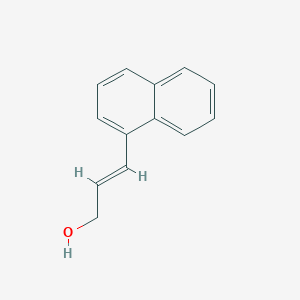
3-(1-Naphthyl)allyl alcohol
Overview
Description
3-(1-Naphthyl)allyl alcohol is a useful research compound. Its molecular formula is C13H12O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
Ru-Catalyzed Allylation of Indoles : The research demonstrates the use of allylic alcohols, including 3-(1-Naphthyl)allyl alcohol, in the Ru-catalyzed allylation of indoles. This process is efficient, favoring branched products, and is selective, avoiding N-allylation (Gruber, Zaitsev, Wörle, Pregosin, & Veiros, 2009).
Sc(OTf)3-Catalyzed Direct Allylation Reactions : This study discusses the use of Sc(OTf)3 in catalyzing direct allylation reactions of alcohols, including this compound, with allyltrimethylsilane, offering a neutral and mild reaction condition (Di, Yoshimura, Naito, Kimura, & Kondo, 2018).
Palladium-Catalyzed C-Allylation : The study shows that 1- or 2-naphthols can be selectively C-allylated using this compound under neutral conditions, highlighting the applicability of this process in multiple allylation of dihydroxynaphthalene (Tada, Satake, Shimizu, & Yamamoto, 1996).
Synthesis and Chemical Transformations
Synthesis of Diastereomerically Pure 1,2,4-Trioxanes : The synthesis of β-naphthyl-substituted 1,2,4-trioxanes using a sequence of singlet oxygen ene reaction of allylic alcohols, including this compound, is discussed. This process involves Lewis acid catalyzed peroxyacetalization (Griesbeck, El-Idreesy, & Lex, 2006).
1,3-Transposition of Allylic Alcohols : An efficient method for the 1,3-transposition of allylic alcohols, including this compound, based on lithium naphthalenide induced reductive elimination is presented (Wu, Liu, & Zhu, 2008).
Ultrasound-Assisted Synthesis Optimization : This research optimized the ultrasound-assisted synthesis of allyl 1-naphthyl ether, demonstrating a significant reduction in reaction time and improvement in yield (Fernandes, Carvalho, Luchez, Politi, & Brandt, 2011).
Biochemical and Stereochemical Studies
Kinetic Resolution of Secondary Alcohols : A study on the kinetic resolution of secondary benzylic alcohols by rabbit gastric lipase-mediated acylation, which showed high enantioselectivity for 1-[2-(6-methoxy)naphthyl]ethanol, a compound similar in structure to this compound (Legros, Toffano, Drayton, Rivard, & Fiaud, 1997).
Formation of β-Sheet-like Structures : The ability of (R)-(1-Naphthyl)glycyl-(R)-phenylglycine to form inclusion compounds with ethers or allylic alcohols, leading to "parallel or antiparallel" β-sheet-like structures, highlights the stereochemical versatility of naphthyl-containing compounds (Akazome, Sumikawa, Sonobe, & Ogura, 1996).
properties
IUPAC Name |
(E)-3-naphthalen-1-ylprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-9,14H,10H2/b8-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRCHIBWBVZSIY-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 3-(1-naphthyl)allyl alcohol in this study?
A1: Identifying this compound as a metabolite provides valuable insight into the biodegradation pathway of phenanthrene employed by the bacterial strain Pseudomonas chlororaphis 23aP []. The presence of this specific compound suggests that the bacteria initiate phenanthrene degradation at the 1,2- and 3,4-carbon positions. This information contributes to a deeper understanding of the microbial mechanisms involved in breaking down this pollutant. Further investigation into the enzymes involved in these specific steps could be a focus of future research.
Q2: Are there any analytical techniques mentioned in the paper used to characterize this compound?
A2: Yes, the researchers used a combination of gas chromatography–mass spectrometry (GC-MS) and thin-layer chromatography (HPTLC) to identify this compound and other metabolites present in the phenanthrene-enriched bacterial cultures []. GC-MS helps to separate and identify compounds based on their mass-to-charge ratio, while HPTLC separates compounds based on their polarity and allows for visualization of the separated components.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



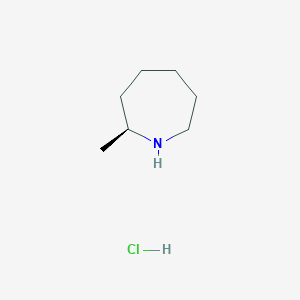
![[rel-(+)-(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B8228948.png)
![5-oxo-5-[(9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B8228957.png)


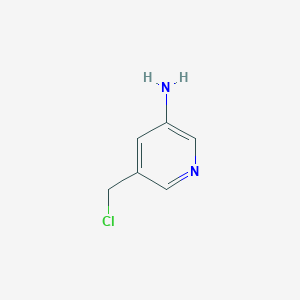
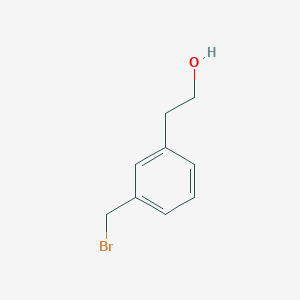
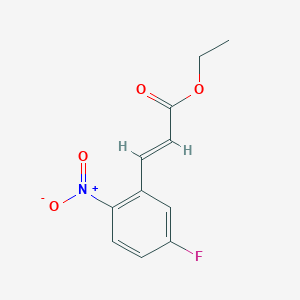
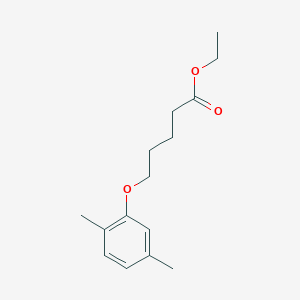

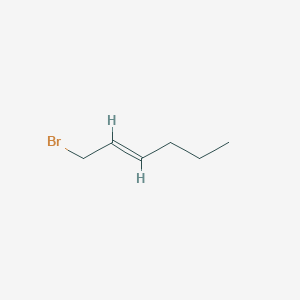

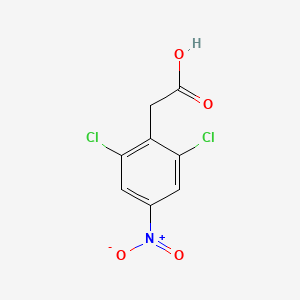
![3-Amino-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid](/img/structure/B8229044.png)